molecular formula C18H21ClN2OS B2814424 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1234902-73-8

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2814424
CAS No.: 1234902-73-8
M. Wt: 348.89
InChI Key: UHLZXAGCLFEQPW-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a complex structure that incorporates a chlorinated benzamide group linked to a piperidine ring, which is further substituted with a thiophen-3-ylmethyl moiety. The integration of the thiophene heterocycle is a common strategy in drug design, as this pharmacophore is known to contribute favorably to a compound's pharmacokinetic properties and its ability to interact with biological targets . Compounds with structural similarities, particularly those containing the benzamide-thiophene hybrid framework, have demonstrated a wide range of pharmacological activities in scientific studies. These activities often include modulation of nuclear receptors and potential applications in the development of agents for inflammatory diseases, autoimmune disorders, and cancer research . The piperidine ring is a frequently employed scaffold that can be crucial for receptor binding and bioavailability. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. Intended Use & Handling: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZXAGCLFEQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone or aldehyde.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

    Formation of the Benzamide Core: The final step involves the acylation of the piperidine-thiophene intermediate with 2-chlorobenzoyl chloride under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, potentially serving as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Functional Differences

The compound’s closest analogs involve substitutions on the piperidine ring, benzamide core, or the heterocyclic substituent. Below is a comparative analysis of its structural and functional attributes against selected analogs:

Compound Substituents Key Properties/Activities References
2-Chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide - Thiophen-3-ylmethyl (piperidine)
- 2-Chlorobenzamide (core)
Hypothesized enhanced metabolic stability due to thiophene; potential CNS activity.
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - 4-Chlorobenzoyl (piperidine)
- 4-Chlorobenzamide (core)
Crystalline stability via O-H/N-H hydrogen bonding; antibacterial/antifungal activity noted.
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide - Fluorobenzo-thiazole
- Piperidine-sulfonyl
Kinase inhibition (e.g., JAK/STAT pathways); improved solubility via sulfonyl group.

Structural and Pharmacological Insights

Substituent Effects on Bioactivity Thiophene vs. However, the chlorobenzoyl derivative exhibits stronger intermolecular hydrogen bonding (N-H···O, O-H···O), which correlates with its crystalline stability and possibly slower metabolic degradation . Chlorine Position: The 2-chloro substitution on the benzamide core (target compound) may sterically hinder interactions with polar enzyme pockets compared to the 4-chloro analog, altering selectivity in receptor binding.

Physicochemical Properties Solubility: The thiophene-containing compound likely has reduced aqueous solubility compared to sulfonyl or hydroxylated analogs (e.g., the piperidine-sulfonyl derivative in ), due to its aromatic, non-polar thiophene group. Thermal Stability: Crystalline analogs like the 4-chlorobenzoyl derivative exhibit higher melting points (~200–220°C) due to hydrogen-bonded networks, whereas the target compound’s amorphous form may lower its thermal stability .

Biological Activity Trends Piperidine derivatives with electron-withdrawing groups (e.g., -Cl, -SO2-) often show enhanced antibacterial activity, as seen in the 4-chlorobenzoyl analog .

Q & A

Basic: What are the key steps and challenges in synthesizing 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide?

Answer:
The synthesis involves a multi-step process:

  • Amide bond formation : Reacting a chlorobenzoyl chloride derivative with a piperidinylmethylamine intermediate under anhydrous conditions.
  • Thiophene and piperidine introduction : Alkylation of the piperidine nitrogen with a thiophen-3-ylmethyl group, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Optimization challenges : Reaction conditions (temperature: 0–5°C for amidation, pH ~8–9 for alkylation) and solvent selection (e.g., dichloromethane or THF) significantly impact yield and purity. Side reactions, such as incomplete alkylation or hydrolysis, require careful monitoring via TLC and column chromatography .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., amide proton at δ 8.2–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (348.89 g/mol) and detects impurities .
  • Fourier Transform Infrared (FTIR) : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene C-S ~700 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays) .

Advanced: How can researchers validate the compound’s histone methyltransferase (HMT) inhibition and address data discrepancies?

Answer:

  • Enzymatic assays : Use recombinant HMTs (e.g., G9a or SUV39H1) with [³H]-SAM as a methyl donor. Measure IC₅₀ values in triplicate and compare to positive controls (e.g., chaetocin) .
  • Data contradiction resolution :
    • Assay variability : Standardize substrate concentrations and incubation times.
    • Compound stability : Test stability in assay buffers (pH 7.4, 37°C) via LC-MS .
    • Orthogonal methods : Use biophysical techniques (e.g., ITC or SPR) to confirm binding affinity .

Advanced: What strategies optimize pharmacokinetic properties while maintaining target affinity?

Answer:

  • Structural modifications :
    • Introduce polar groups (e.g., hydroxyl) to improve solubility without disrupting the piperidine-thiophene pharmacophore .
    • Replace the chloro substituent with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
  • In silico modeling : Predict logP and permeability using software like Schrödinger’s QikProp .
  • In vitro ADME : Assess hepatic microsomal stability and plasma protein binding to guide lead optimization .

Basic: What are critical factors in experimental design for assessing biological activity?

Answer:

  • Dose-response curves : Test 5–10 concentrations (e.g., 0.1–100 µM) to calculate EC₅₀/IC₅₀ .
  • Controls : Include vehicle (DMSO <0.1%), positive (e.g., known HMT inhibitors), and negative (scrambled compound) controls .
  • Cell-based vs. enzymatic assays : Use enzymatic assays for target engagement validation and cell-based models (e.g., cancer cell lines) for functional activity .

Advanced: How does conformational flexibility influence target interaction?

Answer:

  • X-ray crystallography : Reveals the piperidine ring adopts a chair conformation, positioning the thiophene and benzamide groups for optimal HMT binding .
  • Molecular dynamics (MD) simulations : Predict transient interactions (e.g., hydrogen bonds between the amide carbonyl and catalytic lysine residues) .
  • Structure-activity relationship (SAR) : Rigidifying the piperidine-thiophene linker reduces entropy loss, improving binding affinity .

Basic: How to address low solubility during in vitro testing?

Answer:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert to hydrochloride salt via reaction with HCl in diethyl ether .
  • Structural analogs : Replace the chloro group with a morpholine ring to increase polarity .

Advanced: What computational methods predict binding modes and off-target effects?

Answer:

  • Docking studies (AutoDock Vina) : Identify binding poses in HMT active sites (e.g., SAM-binding pocket) .
  • Pharmacophore modeling : Map essential features (amide, thiophene) for target selectivity .
  • Chemoproteomics : Use affinity-based probes to identify off-target kinase or GPCR interactions .

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